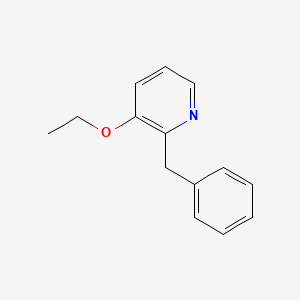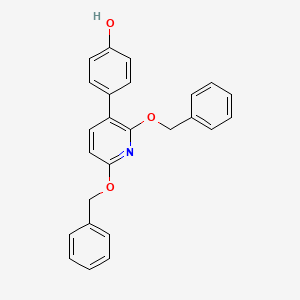
Tert-butyl (1-(4-formylphenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a formyl group, and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate typically involves the oxidation of tert-butyl N-[(S)-1-(4-hydroxymethyl)phenyl]ethylcarbamate. One common method uses manganese(IV) oxide as the oxidizing agent in dichloromethane at temperatures ranging from 10 to 35°C. The reaction is usually complete within 1.5 hours, yielding the desired product with a high yield of around 92% .
Industrial Production Methods
While specific industrial production methods for (S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese(IV) oxide in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: (S)-tert-Butyl (1-(4-carboxyphenyl)ethyl)carbamate.
Reduction: (S)-tert-Butyl (1-(4-hydroxymethylphenyl)ethyl)carbamate.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, potentially inhibiting their activity. The carbamate moiety can also interact with various biological molecules, affecting their function.
類似化合物との比較
Similar Compounds
tert-Butyl (1-(4-formylphenyl)ethyl)carbamate: Lacks the stereochemistry of the (S)-enantiomer.
tert-Butyl (1-(4-hydroxymethylphenyl)ethyl)carbamate: Contains a hydroxymethyl group instead of a formyl group.
tert-Butyl (1-(4-carboxyphenyl)ethyl)carbamate: Contains a carboxyl group instead of a formyl group.
Uniqueness
(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate is unique due to its specific stereochemistry and the presence of both a formyl group and a carbamate moiety. This combination of functional groups and stereochemistry makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
tert-butyl N-[1-(4-formylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-11(9-16)6-8-12/h5-10H,1-4H3,(H,15,17) |
InChIキー |
QJRGKGZVTLHEAI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C=O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)

![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)

![4-[(Cyclopentylmethoxy)methyl]piperidine](/img/structure/B13932869.png)
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)






